molecular formula C13H20O B1588474 delta-Damascone CAS No. 57378-68-4

delta-Damascone

Cat. No. B1588474
CAS RN: 57378-68-4
M. Wt: 192.3 g/mol
InChI Key: XEJGJTYRUWUFFD-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Delta-Damascone, also known as 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-2-buten-1-one, is a synthetic compound that is not found in a natural state . It is used in perfumery for its cooked fruits and jammy sides, often in association with other Damascones to give various effects . It is also used because it is less costly .


Synthesis Analysis

Delta-Damascone is synthesized through a process involving an anionic cleavage, in the presence of a strong base of a diallyl alcohol of a specific formula . This is followed by an isomerization of the terminal double bond of the obtained product by means of an acidic isomerizing agent .


Molecular Structure Analysis

The molecular structure of Delta-Damascone is represented by the empirical formula C13H20O . The CAS number for this compound is 57378-68-4 .

Scientific Research Applications

1. Fragrance Release in Functional Perfumery

Delta-Damascone, a volatile compound commonly used in perfumery, has been the focus of various studies exploring its controlled release. Berthier, Trachsel, and colleagues (2005, 2010, 2013) conducted extensive research on amphiphilic polystyrene- and polymethacrylate-based chemical delivery systems. Their studies revealed that these systems could effectively release Delta-Damascone in functional perfumery applications, such as in laundry products. The release was found to be dependent on the pH of the solution, with higher release rates in neutral or alkaline conditions. This research suggests that the careful design of the polymer backbone, balancing hydrophilicity and hydrophobicity, is crucial for optimizing Delta-Damascone release in various applications (Berthier et al., 2005; Berthier et al., 2010; Berthier et al., 2013).

Safety And Hazards

Delta-Damascone is harmful if swallowed and can cause skin irritation . It may also cause an allergic skin reaction . It is very toxic to aquatic life with long-lasting effects .

Future Directions

The global Delta-Damascone market was valued at a certain amount in 2022 and is projected to reach a higher value by 2029, with a certain CAGR during the forecast period . The influence of COVID-19 and the Russia-Ukraine War were considered while estimating market sizes .

properties

IUPAC Name

(E)-1-(2,6,6-trimethylcyclohex-3-en-1-yl)but-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-5-7-11(14)12-10(2)8-6-9-13(12,3)4/h5-8,10,12H,9H2,1-4H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJGJTYRUWUFFD-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)C1C(C=CCC1(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)C1C(C=CCC1(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, colourless to pale yellow liquid with a fruity odour
Record name 2-Buten-1-one, 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name delta-Damascone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/340/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

1 ml in 10 ml 95% alcohol (in ethanol)
Record name delta-Damascone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/340/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.920 -0.940
Record name delta-Damascone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/340/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

delta-Damascone

CAS RN

41436-42-4, 71048-82-3, 57378-68-4
Record name (2E)-1-(2,6,6-Trimethyl-3-cyclohexen-1-yl)-2-buten-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41436-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Buten-1-one, 1-((1R,2S)-2,6,6-trimethyl-3-cyclohexen-1-yl)-, (2E)-rel-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071048823
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Buten-1-one, 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-2-buten-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.173
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .DELTA.-DAMASCONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7F4RIE5P7E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name delta-Damascone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035682
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

In a 250 ml flask were added 30 g (0.18 mole) of 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-2-ethanone (94% purity), 12.0 g of butyl acetate, an aliquot according to Table 1 of the catalytic solution as prepared above and a quantity of co-ingredient according to Table 1. The resulting mixture was stirred at 100° C. To said mixture, 4.0 g (0.09 mole) of acetaldehyde, diluted in 10 g of butyl acetate were introduced under the surface of the liquid, over 3 hours. After the completion of the introduction the reaction was cooled to 35° C. To the cooled reaction medium were added 10 g of acetic acid and then 40 ml of water. After stirring a few minutes, the water phase was removed and the organic phase was neutralized by washing it with 25 g of 20% aqueous potassium carbonate.
Name
1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-2-ethanone
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
reactant
Reaction Step Four
Quantity
10 g
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To trans 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-2-buten-1-one (25 g; 130 mmol; trans:cis 98:2; purity≧99%) stirred under nitrogen at 20° C. was added BF3.(AcOH)2 (0.65 mmol) and [Ru(COD)(methallyl)2] (0.65 mmol) are added consecutively. The resulting solution was heated to 130° C. and stirred over 60 minutes at 130° C. under nitrogen. Then the resulting mixture is cooled to 20° C. and there was obtained a mixture comprising (% by weight of the final mixture, obtained by GC analysis):
Name
trans 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-2-buten-1-one
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
(AcOH)2
Quantity
0.65 mmol
Type
reactant
Reaction Step Three
[Compound]
Name
Ru(COD)(methallyl)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
final mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
delta-Damascone
Reactant of Route 2
delta-Damascone
Reactant of Route 3
delta-Damascone
Reactant of Route 4
delta-Damascone
Reactant of Route 5
delta-Damascone
Reactant of Route 6
delta-Damascone

Citations

For This Compound
48
Citations
J Lalko, A Lapczynski, D McGinty, S Bhatia… - Food and chemical …, 2007 - Elsevier
… delta-Damascone is a fragrance ingredient used in many fragrance compounds. It may be found in fragrances used in decorative cosmetics, fine fragrances, shampoos, toilet …
Number of citations: 5 www.sciencedirect.com
EFSA Panel on Food Contact Materials … - EFSA …, 2014 - Wiley Online Library
… in the previous experiment, delta-damascone was incubated with all … of delta-damascone/plate) and in the presence of S9-mix (9.8, 19.5, 39.1, 78.1, 156 and 313 μg of delta-damascone/…
Number of citations: 4 efsa.onlinelibrary.wiley.com
D Jacoby - Chimia, 2021 - chimia.ch
… of the manufacture of Delta Damascone, enabling to save the generation of thousand tons of wastes a year. We can assume that the catalytic process to Delta Damascone is a step …
Number of citations: 8 chimia.ch
MRC de Oliveira, MG de Lima Silva, ATL Dos Santos… - Folia Microbiologica, 2022 - Springer
Due to the increase in fungal resistance to existing drugs, a need exists to search for new antifungals. This study aimed to evaluate the antifungal activity of α, β, and δ-damascone and …
Number of citations: 5 link.springer.com
A SUBRAHMANIA, K DA - 1975 - pascal-francis.inist.fr
Keyword (fr) DAMASCONE DAMASCENONE COMPOSE MONOCYCLIQUE MONOTERPENE ADDITION DIELS ALDER ENONE COMPOSE DIENIQUE CONJUGUE PREPARATION …
Number of citations: 0 pascal-francis.inist.fr
F Begnaud, JP Larcinese, P Fankhauser… - Flavour and …, 2016 - Wiley Online Library
… chain (FAME group) or a similar delta-damascone moiety connected to a thioether function (… or absence of the thioether and delta-damascone moiety (similar results have been obtained …
Number of citations: 10 onlinelibrary.wiley.com
MRC de Oliveira, MG de Lima Silva… - Arabian Journal of …, 2023 - Elsevier
Objective The present study aimed to evaluate the antibacterial effect and inhibitory capacity against NorA, TetK and MepA efflux pump of Staphylococcus aureus multiresistant by in …
Number of citations: 0 www.sciencedirect.com
RS Mann, PE Kaufman, JF Butler - Pest management science, 2010 - Wiley Online Library
… The insect response also varied between the structural isomers, such as geraniol and nerol, and alpha-damascone and delta-damascone. Aliphatic alcohols (C 2 –C 18 ) as well as …
Number of citations: 29 onlinelibrary.wiley.com
APS Narula - 2003 - img.perfumerflavorist.com
Ingredients a, b he purpose of this paper is to give an overview of our intense synthetic efforts that have been expended in the quest for novel fragrance ingredients. Carbon-carbon …
Number of citations: 0 img.perfumerflavorist.com
K Subrahmania-Ayyar, RC Cookson, DA Kagi - J Chem Soc, Perkin Trans I, 1975
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.